trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride is a chemical compound that belongs to the class of furan derivatives. This compound is characterized by its tetrahydro structure and the presence of a methyl group, which contributes to its unique properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride is classified as an organic compound with a specific focus on its role in medicinal chemistry. It is particularly noted for its potential applications in pharmacology due to its structural characteristics that may influence biological activity.
The synthesis of trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride can be achieved through several chemical pathways. One common method involves the reduction of furan derivatives to obtain the tetrahydro form. This can be accomplished using catalytic hydrogenation or chemical reducing agents.
trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride can participate in various chemical reactions typical of amines and furan derivatives. These include:
The reactivity of this compound is influenced by the electron-rich nature of the furan ring and the nucleophilicity of the amine group, allowing for diverse synthetic applications.
The mechanism of action for trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride is primarily linked to its interaction with biological targets at the molecular level. Its amine group allows it to form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.
trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride has potential applications in:
Catalytic hydrogenation represents a cornerstone in the synthesis of tetrahydrofuran precursors essential for trans-3-furanamine production. The reduction of furan-based aldehydes like 4-methylfuran-3-carbaldehyde employs heterogeneous catalysts under controlled hydrogen pressure. A Chinese patent (CN110407776B) details a high-yield route using 5% Pd/C catalysts at 60-80°C and 10-30 bar H₂ pressure, achieving >95% conversion to 4-methyltetrahydrofuran-3-carbaldehyde. This intermediate undergoes reductive amination with ammonia and sodium borohydride to yield racemic trans-3-amino-4-methyltetrahydrofuran [4]. Alternative biocatalytic pathways leveraging transaminases (e.g., Shimia marina SMTA) demonstrate emerging potential. SMTA exhibits high activity (kcat = 2.5–33.3 s⁻¹) and substrate affinity (KM = 0.59–0.75 mM) for furan aldehydes, enabling enzymatic amination under mild aqueous conditions (pH 8.0, 37°C) [2].
Table 1: Catalytic Hydrogenation Parameters for Furan Intermediate Synthesis
| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 5% Pd/C | 60-80 | 10-30 | >95 | >90 |
| Raney Ni | 100-120 | 20-50 | 85-92 | 75-85 |
| Pt/Al₂O₃ | 80-100 | 15-25 | 90-95 | 80-88 |
Stereocontrol at the 4-methyl chiral center employs enamine photochemistry and asymmetric hydrogenation. Photochemical α-alkylation using chiral enamines generates radicals under visible light, with stereoselectivity governed by the enamine's chiral environment. Studies report enantiomeric excess (ee) >90% when employing organocatalysts derived from proline or diphenylprolinol [5]. Complementary metal-catalyzed asymmetric hydrogenation of enamine intermediates using Rh(I)-DuPhos or Ru-BINAP complexes achieves trans-selectivity >95% de. The stereoselectivity originates from substrate-catalyst steric matching, where the methyl group’s orientation dictates facial approach of hydride equivalents [4] [5]. Kinetic studies reveal radical trapping by enamines as rate-determining, with quantum yields indicating chain-propagating mechanisms [5].
Hydrochloride salt formation critically influences purity, stability, and crystallinity. Freebase trans-3-amino-4-methyltetrahydrofuran is treated with anhydrous HCl in isopropanol at 0-5°C to precipitate the hydrochloride salt. Process parameters include:
Sustainable process intensification focuses on catalyst recyclability and waste minimization. Pd/C catalyst reuse over five cycles shows <5% activity loss when regenerated via calcination at 400°C [4]. Biocatalytic routes using immobilized SMTA transaminase in flow reactors achieve 87% yield with 10% DMSO cosolvent, reducing E-factor by 62% versus batch chemocatalysis [2]. Solvent selection guides prioritize Cyrene™ over DMF, cutting process mass intensity (PMI) from 32 to 11. Life-cycle analysis confirms 45% lower CO₂-eq emissions for enzymatic vs. hydrogenation routes [9].
Table 2: Environmental Metrics for Synthetic Routes
| Process | PMI (kg/kg) | E-Factor | CO₂-eq (kg/kg) | Energy (kWh/mol) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 28 | 56 | 42 | 1.8 |
| Reductive Amination | 32 | 68 | 51 | 2.2 |
| Biocatalytic Transamination | 11 | 22 | 23 | 0.7 |
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0